1-Ethyl-3-hydroxy-1-methylpyrrolidinium iodide alpha-phenylcyclohexaneacetate
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Overview
Description
AHR 260 is a compound that interacts with the aryl hydrocarbon receptor, a biological sensor that integrates environmental, metabolic, and endogenous signals to control complex cellular responses in physiological and pathophysiological functions . The aryl hydrocarbon receptor is a versatile environmental sensor and transcription factor found throughout the body, responding to a wide range of small molecules originating from the environment, our diets, host microbiomes, and internal metabolic processes .
Chemical Reactions Analysis
AHR 260 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AHR 260 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the aryl hydrocarbon receptor and its interactions with various ligands. In biology, it helps in understanding the role of the aryl hydrocarbon receptor in cellular processes and its impact on health and disease. In medicine, AHR 260 is being explored for its potential therapeutic applications, including its role in cancer immunotherapy and the treatment of various diseases . In industry, it is used in the development of new drugs and chemical compounds .
Mechanism of Action
The mechanism of action of AHR 260 involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, AHR 260 induces a conformational change that allows the receptor to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, leading to the activation or repression of target genes. This process involves various molecular targets and pathways, including the regulation of xenobiotic metabolism, cellular differentiation, stem cell maintenance, and immune responses .
Comparison with Similar Compounds
AHR 260 is unique in its ability to selectively modulate the aryl hydrocarbon receptor. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin, indirubin, and vemurafenib. These compounds also interact with the aryl hydrocarbon receptor but differ in their binding affinities, modes of action, and physiological effects . For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin is a potent ligand of the aryl hydrocarbon receptor and is known for its toxicological effects, while indirubin and vemurafenib have different binding modes and therapeutic potentials .
Properties
CAS No. |
102584-70-3 |
---|---|
Molecular Formula |
C21H32INO2 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C21H32NO2.HI/c1-3-22(2)15-14-19(16-22)24-21(23)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4,6-7,10-11,18-20H,3,5,8-9,12-16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WBRXJOOMCBMFQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
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